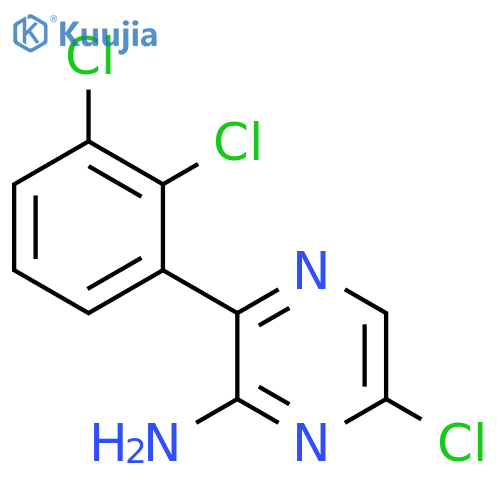Cas no 212779-33-4 (6-chloro-3-(2,3-dichlorophenyl)pyrazin-2-amine)

212779-33-4 structure
商品名:6-chloro-3-(2,3-dichlorophenyl)pyrazin-2-amine
CAS番号:212779-33-4
MF:C10H6Cl3N3
メガワット:274.533738613129
MDL:MFCD28978779
CID:4638265
PubChem ID:18180212
6-chloro-3-(2,3-dichlorophenyl)pyrazin-2-amine 化学的及び物理的性質
名前と識別子
-
- 6-chloro-3-(2,3-dichlorophenyl)pyrazin-2-amine
- 133305
- 2-Pyrazinamine, 6-chloro-3-(2,3-dichlorophenyl)-
- DB-100540
- 212779-33-4
- AS-43656
- SY243212
- AKOS027423865
- CS-0197551
- 2-amino-6-chloro-3-(2,3-dichlorophenyl)pyrazine
- UAZFZHXRKHSGLQ-UHFFFAOYSA-N
- SCHEMBL7059600
- MFCD28978779
-
- MDL: MFCD28978779
- インチ: 1S/C10H6Cl3N3/c11-6-3-1-2-5(8(6)13)9-10(14)16-7(12)4-15-9/h1-4H,(H2,14,16)
- InChIKey: UAZFZHXRKHSGLQ-UHFFFAOYSA-N
- ほほえんだ: C1(N)=NC(Cl)=CN=C1C1=CC=CC(Cl)=C1Cl
計算された属性
- せいみつぶんしりょう: 272.962730g/mol
- どういたいしつりょう: 272.962730g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 1
- 複雑さ: 241
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 51.8Ų
- 疎水性パラメータ計算基準値(XlogP): 3.3
6-chloro-3-(2,3-dichlorophenyl)pyrazin-2-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1266376-250mg |
6-chloro-3-(2,3-dichlorophenyl)pyrazin-2-amine |
212779-33-4 | 95% | 250mg |
$170 | 2024-06-05 | |
| Chemenu | CM334859-1g |
6-Chloro-3-(2,3-dichlorophenyl)pyrazin-2-amine |
212779-33-4 | 95%+ | 1g |
$620 | 2023-03-24 | |
| TRC | C127160-500mg |
6-Chloro-3-(2,3-dichlorophenyl)pyrazin-2-amine |
212779-33-4 | 500mg |
$ 1145.00 | 2022-06-06 | ||
| Chemenu | CM334859-1g |
6-Chloro-3-(2,3-dichlorophenyl)pyrazin-2-amine |
212779-33-4 | 95%+ | 1g |
$570 | 2021-08-18 | |
| eNovation Chemicals LLC | Y1266376-5g |
6-chloro-3-(2,3-dichlorophenyl)pyrazin-2-amine |
212779-33-4 | 95% | 5g |
$2025 | 2023-05-17 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R153991-100mg |
6-chloro-3-(2,3-dichlorophenyl)pyrazin-2-amine |
212779-33-4 | 95% | 100mg |
¥749 | 2023-09-09 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R153991-250mg |
6-chloro-3-(2,3-dichlorophenyl)pyrazin-2-amine |
212779-33-4 | 95% | 250mg |
¥1248 | 2023-09-09 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTFO22-100MG |
6-chloro-3-(2,3-dichlorophenyl)pyrazin-2-amine |
212779-33-4 | 95% | 100MG |
¥ 666.00 | 2023-04-07 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD560571-250mg |
6-Chloro-3-(2,3-dichlorophenyl)pyrazin-2-amine |
212779-33-4 | 97% | 250mg |
¥1168.0 | 2023-03-31 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD560571-1g |
6-Chloro-3-(2,3-dichlorophenyl)pyrazin-2-amine |
212779-33-4 | 97% | 1g |
¥3378.0 | 2023-03-31 |
6-chloro-3-(2,3-dichlorophenyl)pyrazin-2-amine 関連文献
-
Matthew Tirrell Soft Matter, 2011,7, 9572-9582
-
Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454
-
Satyam Kumar,G. D. Dwivedi,Shiv Kumar,R. B. Mathur,U. Saxena,A. K. Ghosh,Amish G. Joshi,H. D. Yang,Sandip Chatterjee Dalton Trans., 2015,44, 3109-3117
-
Maria Ivanovskaya,Evgeni Ovodok,Dzmitry Kotsikau,Igor Azarko,Matej Micusik,Maria Omastova,Vyacheslav Golovanov RSC Adv., 2020,10, 25602-25608
212779-33-4 (6-chloro-3-(2,3-dichlorophenyl)pyrazin-2-amine) 関連製品
- 2138423-71-7(4-Amino-1-[1-(cyclopentanesulfonyl)azetidin-3-yl]pyrrolidin-2-one)
- 2228558-21-0(2-1-(3-ethoxy-4-methoxyphenyl)cyclopropylethan-1-amine)
- 1100350-49-9({4-(Methoxy-methyl-amino)-methyl-thiazol-2-yl}-carbamic Acid tert-Butyl Ester)
- 2228605-11-4(methyl 2-hydroxy-5-(prop-2-yn-1-yl)benzoate)
- 1207037-54-4(4-butoxy-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide)
- 2228911-53-1(4-(3-Aminoprop-1-en-2-yl)-2-chlorophenol)
- 69810-77-1(1-(3-methylphenyl)ethane-1,2-diamine)
- 924859-11-0(<br>5-(7-Methoxy-benzo[1,3]dioxol-5-ylmethyl)-4,5-dihydro-isoxazole-3-carboxyli c acid ethyl ester)
- 1804850-80-3(4-(Aminomethyl)-3-(difluoromethyl)-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine)
- 86662-15-9(3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid)
推奨される供給者
Amadis Chemical Company Limited
(CAS:212779-33-4)6-chloro-3-(2,3-dichlorophenyl)pyrazin-2-amine

清らかである:99%
はかる:1g
価格 ($):402.0